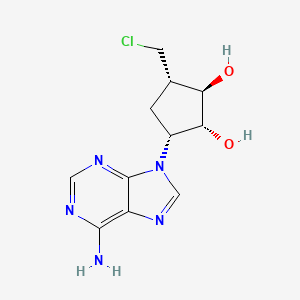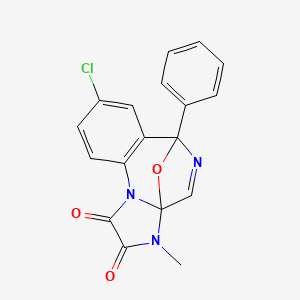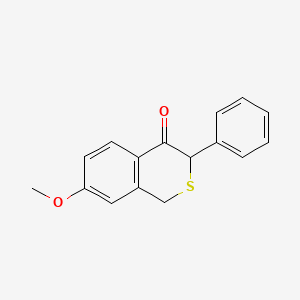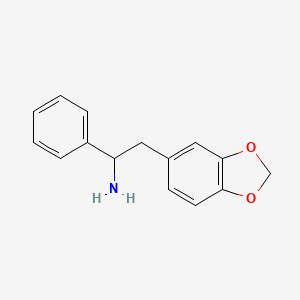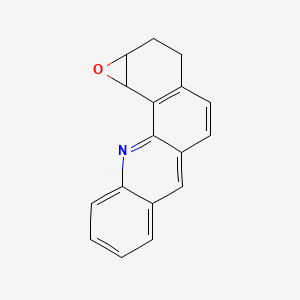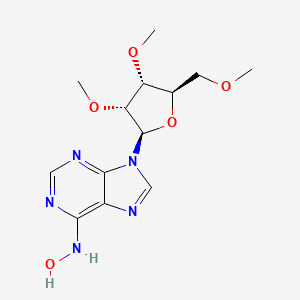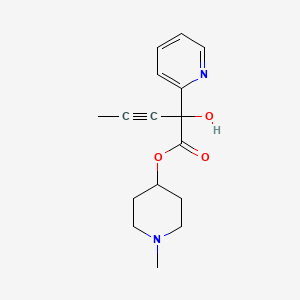![molecular formula C54H98O13 B12794545 [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate is a complex ester compound. It is characterized by its multiple ester linkages and long hydrocarbon chains, making it a molecule of interest in various fields such as organic chemistry, materials science, and potentially in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate typically involves multi-step esterification reactions. The process begins with the preparation of intermediate esters, which are then sequentially reacted to form the final compound. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification reactors, continuous flow systems, and rigorous purification processes such as distillation and recrystallization to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester groups into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, this compound can be used as a model molecule to study esterification and hydrolysis reactions. Its complex structure makes it an interesting subject for reaction mechanism studies.
Biology
The compound’s long hydrocarbon chains and ester linkages may make it useful in studying lipid metabolism and enzyme interactions in biological systems.
Medicine
Industry
In materials science, it could be used in the synthesis of polymers or as a plasticizer due to its flexible ester linkages and long hydrocarbon chains.
Mécanisme D'action
The compound exerts its effects primarily through its ester linkages, which can undergo hydrolysis in the presence of water or enzymes, releasing the constituent alcohols and carboxylic acids. These reactions can be catalyzed by esterases or other hydrolytic enzymes in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(Hexanoyloxymethyl)-2-[[2-(2-methylbutanoyloxymethyl)-2-(octanoyloxymethyl)-3-butanoyloxypropoxy]methyl]-3-heptanoyloxypropyl] nonanoate
- [2-(Octanoyloxymethyl)-2-[[2-(4-methylbutanoyloxymethyl)-2-(decanoyloxymethyl)-3-hexanoyloxypropoxy]methyl]-3-nonanoyloxypropyl] dodecanoate
Uniqueness
The uniqueness of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate lies in its specific combination of ester linkages and hydrocarbon chain lengths, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity.
Propriétés
Formule moléculaire |
C54H98O13 |
|---|---|
Poids moléculaire |
955.3 g/mol |
Nom IUPAC |
[2-(heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate |
InChI |
InChI=1S/C54H98O13/c1-8-13-18-22-24-27-31-36-51(59)65-42-53(40-63-48(56)33-28-21-16-11-4,41-64-49(57)34-29-25-20-15-10-3)38-61-39-54(43-62-47(55)32-17-12-5,45-67-52(60)37-46(6)7)44-66-50(58)35-30-26-23-19-14-9-2/h46H,8-45H2,1-7H3 |
Clé InChI |
GGNHUGITZHROCM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCC)(COC(=O)CCCCCCCC)COC(=O)CC(C)C)(COC(=O)CCCCCC)COC(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B12794483.png)
